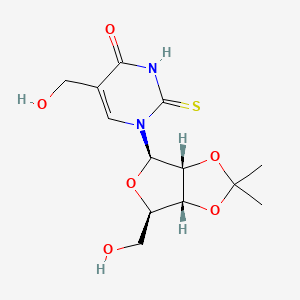

5-HydroxyMethyl-2',3'-O-isopropylidene-2-thiouridine

Übersicht

Beschreibung

HMITU is a purine nucleoside analog with potential antitumor activity. It specifically targets indolent lymphoid malignancies. The anticancer mechanisms associated with HMITU involve inhibition of DNA synthesis and induction of apoptosis .

Molecular Structure Analysis

The molecular formula of HMITU is C~13~H~18~N~2~O~6~S , and its molecular weight is approximately 330.36 g/mol . The chemical structure includes a purine base linked to a ribose sugar moiety .

Chemical Reactions Analysis

While detailed chemical reactions are not provided here, it’s crucial to understand that HMITU acts as a nucleoside antimetabolite. Its antitumor activity likely involves interactions with cellular components related to DNA replication and repair .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

5-HydroxyMethyl-2',3'-O-isopropylidene-2-thiouridine has been a subject of interest in the field of chemical synthesis and modifications. The compound and its derivatives play a critical role in transforming tRNA wobble uridines to their 2-thioanalogues, a process essential for nucleoside modifications. This transformation involves various substrates like 2′,3′-O-isopropylidene-5-hydroxyuridine and others to produce specific thiouridines (Małkiewicz, Nawrot, & Sochacka, 1987). Additionally, hydroxymethylation of nucleosides using microwave irradiation also highlights the chemical versatility of this compound (Abdel-Rahman & Ashry, 2002).

Synthesis of Modified Nucleosides

Research has focused on utilizing 5-HydroxyMethyl-2',3'-O-isopropylidene-2-thiouridine for the synthesis of various substituted uridines. For example, studies have shown the effectiveness of using derivatives of this compound as substrates for synthesizing 5-methyluridines and 5-methyl-2-thiouridines, which have potential applications in medicinal chemistry and molecular biology (Bartosik & Leszczynska, 2015).

Anticodon Synthesis in tRNA

Another significant application lies in the synthesis of anticodons in transfer ribonucleic acids (tRNA). The compound serves as a precursor in the preparation of 5-substituted 2-thiouridines, which may represent the first letter of certain anticodons in some tRNAs (Ikeda, Tanaka, & Mizuno, 1975). This process is vital for understanding the molecular biology of protein synthesis.

Molecular Conformation Studies

The compound also finds application in the study of molecular conformations, particularly in the field of nucleic acid research. For instance, 2-thiopyrimidine nucleotides, which include derivatives of 5-HydroxyMethyl-2',3'-O-isopropylidene-2-thiouridine, have been analyzed using proton NMR to elucidate their molecular conformations in solution, contributing to our understanding of the structural aspects of tRNA and other nucleic acids (Yokoyama, Yamaizumi, Nishimura, & Miyazawa, 1979).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O6S/c1-13(2)20-8-7(5-17)19-11(9(8)21-13)15-3-6(4-16)10(18)14-12(15)22/h3,7-9,11,16-17H,4-5H2,1-2H3,(H,14,18,22)/t7-,8-,9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETDENPMPLSMTA-TURQNECASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CO)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=S)CO)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

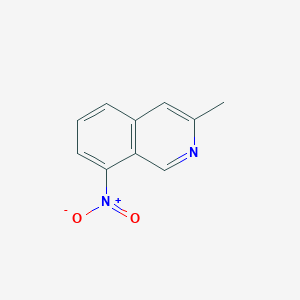

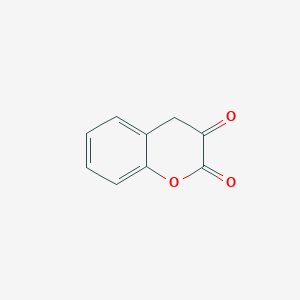

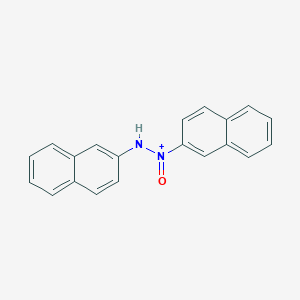

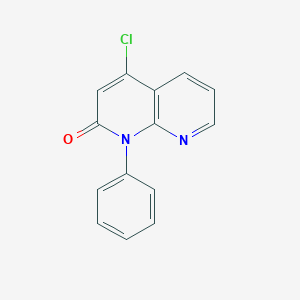

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl[2-(trimethylsilyl)ethynyl]amine](/img/structure/B3273196.png)

![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)